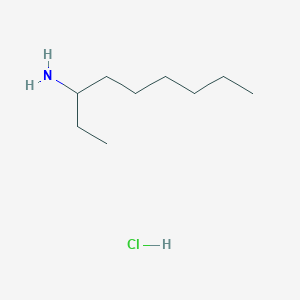
Nonan-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonan-3-amine hydrochloride is an organic compound that belongs to the class of amines It is a derivative of nonane, where an amine group is attached to the third carbon atom, and it is further converted into its hydrochloride salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nonan-3-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of nonan-3-one with ammonia, followed by reduction to form nonan-3-amine. The amine is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of nonan-3-one in the presence of ammonia. This process is typically carried out under high pressure and temperature conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Nonan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated nonane derivatives.
Applications De Recherche Scientifique
Nonan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of nonan-3-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological pathways and processes, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Nonan-3-amine hydrochloride can be compared with other similar compounds, such as:
Nonan-2-amine hydrochloride: Similar structure but with the amine group on the second carbon atom.
Decan-3-amine hydrochloride: Similar structure but with an additional carbon atom in the chain.
Octan-3-amine hydrochloride: Similar structure but with one less carbon atom in the chain.
Uniqueness: this compound is unique due to its specific position of the amine group on the third carbon atom, which can influence its reactivity and interactions compared to other positional isomers.
Propriétés
Formule moléculaire |
C9H22ClN |
|---|---|
Poids moléculaire |
179.73 g/mol |
Nom IUPAC |
nonan-3-amine;hydrochloride |
InChI |
InChI=1S/C9H21N.ClH/c1-3-5-6-7-8-9(10)4-2;/h9H,3-8,10H2,1-2H3;1H |
Clé InChI |
JYDNJNGMVHZYGH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


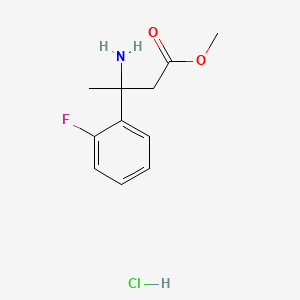
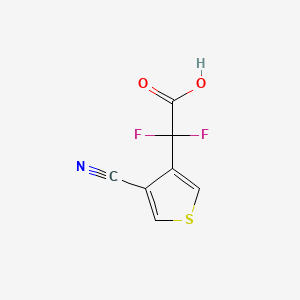
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,4,6-trimethoxyphenyl)propanoic acid](/img/structure/B13462510.png)
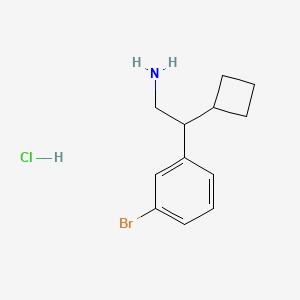
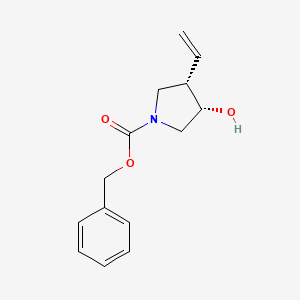
![methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13462531.png)
![4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile](/img/structure/B13462534.png)
![5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13462543.png)

![1-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride](/img/structure/B13462552.png)
![1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride](/img/structure/B13462555.png)

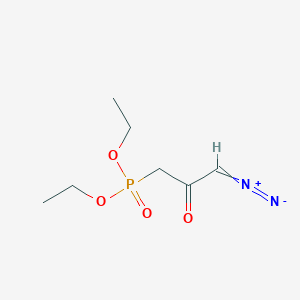
![1-Oxaspiro[3.3]heptan-6-amine](/img/structure/B13462577.png)
